molecular formula C7H10N2O2 B2611666 4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol CAS No. 1505088-70-9

4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol

Cat. No.: B2611666
CAS No.: 1505088-70-9
M. Wt: 154.169
InChI Key: DIJQFCPVHIRTJT-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol is a heterocyclic compound featuring a fused oxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an amino alcohol with a suitable aldehyde or ketone, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a wide range of substituted compounds with varying functional groups .

Scientific Research Applications

4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol is unique due to its specific ring fusion and the presence of a hydroxymethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-4-6-5-3-8-2-1-7(5)11-9-6/h8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJQFCPVHIRTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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